Tert-butyl 6-nitroindoline-1-carboxylate
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Overview
Description
Tert-butyl 6-nitroindoline-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is an indoline derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
One common method includes the nitration of indoline using nitric acid and sulfuric acid, followed by esterification with tert-butyl chloroformate under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 6-nitroindoline-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 6-nitroindoline-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-nitroindoline-1-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the indoline ring structure allows for binding to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 6-nitroindoline-1-carboxylate can be compared with other indoline derivatives such as:
Tert-butyl indoline-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitroindoline: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
Indoline-1-carboxylate: A simpler structure without the nitro and tert-butyl groups, leading to different chemical and biological properties.
The presence of both the nitro and tert-butyl ester groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRINQCGMYWFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711476 |
Source
|
Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129487-99-6 |
Source
|
Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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